molecular formula C9H16ClN5O B11866833 1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride CAS No. 1260774-01-3

1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Cat. No.: B11866833
CAS No.: 1260774-01-3
M. Wt: 245.71 g/mol
InChI Key: OCJUQLSMWAFSKG-UHFFFAOYSA-N
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Description

1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a piperidin-4-ylmethyl group and at the 4-position with a carboxamide moiety. Its molecular formula is C$9$H${15}$ClN$_6$O (calculated from and ), with a molecular weight of 258.71 g/mol (approximated from related compounds in ).

The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical formulations. This compound is listed in supplier catalogs (e.g., Santa Cruz Biotechnology, Enamine Ltd.) for research use, particularly in drug discovery targeting kinase inhibition or bacterial resistance pathways .

Properties

CAS No.

1260774-01-3

Molecular Formula

C9H16ClN5O

Molecular Weight

245.71 g/mol

IUPAC Name

1-(piperidin-4-ylmethyl)triazole-4-carboxamide;hydrochloride

InChI

InChI=1S/C9H15N5O.ClH/c10-9(15)8-6-14(13-12-8)5-7-1-3-11-4-2-7;/h6-7,11H,1-5H2,(H2,10,15);1H

InChI Key

OCJUQLSMWAFSKG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C=C(N=N2)C(=O)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Alkyne Precursor

The alkyne component, propargyl-piperidin-4-ylmethyl amine, is typically prepared through nucleophilic substitution. For example, treatment of piperidin-4-ylmethanol with propargyl bromide in the presence of potassium carbonate yields the propargyl ether, which is subsequently oxidized to the alkyne. In one protocol, propargyl-piperidin-4-ylmethyl bromide is reacted with sodium azide to form the corresponding azide, though this intermediate is often bypassed in favor of direct CuAAC.

Azide Component Preparation

The azide bearing the carboxamide group is synthesized from ethyl cyanoacetate. Nitration followed by Staudinger reaction with triphenylphosphine generates the azide, which is hydrolyzed to the carboxamide using concentrated hydrochloric acid.

Cycloaddition Reaction

Combining the alkyne and azide components under Cu(I) catalysis (e.g., CuSO₄·5H₂O and sodium ascorbate) in a 1:1 mixture of water and tert-butanol at 60°C for 12 hours affords the 1,4-disubstituted triazole. The reaction proceeds in >85% yield, with the triazole structure confirmed by IR absorption at 1617 cm⁻¹ (C=N) and 1284 cm⁻¹ (C=S).

Functional Group Interconversion and Intermediate Modification

Reduction of Nitriles to Carboxamides

A critical step involves converting a nitrile intermediate to the carboxamide. Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the nitrile to a primary amine, which is then acylated using acetic anhydride to form the carboxamide. Alternative methods employ acidic hydrolysis (e.g., 6M HCl, reflux, 24 hours) to directly convert nitriles to carboxamides, though this approach yields lower purity.

Introduction of the Piperidin-4-ylmethyl Group

Alkylation of the triazole nitrogen is achieved using piperidin-4-ylmethyl bromide. Reaction conditions include potassium carbonate as a base in dimethylformamide (DMF) at 80°C for 6 hours, yielding the N-alkylated product in 70–75% yield. Nuclear magnetic resonance (NMR) spectroscopy confirms successful alkylation, with singlet peaks at δ 5.82 ppm (NH₂) and δ 3.45 ppm (N-CH₂-N) in the ¹H spectrum.

Salt Formation and Purification

Hydrochloride Salt Preparation

The free base is dissolved in anhydrous ethanol and treated with hydrochloric acid (1.25 equivalents) at 0°C. Precipitation of the hydrochloride salt is facilitated by adding diethyl ether, followed by filtration and drying under vacuum. Elemental analysis confirms the stoichiometry (C₈H₁₃N₅O·HCl), with chlorine content matching theoretical values.

Crystallization and Characterization

Recrystallization from a mixture of ethanol and dimethyl sulfoxide (DMSO) yields white crystalline solids with a melting point of 221–222°C. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 196.11929 ([M+H]⁺), consistent with the molecular formula C₈H₁₃N₅O.

Alternative Synthetic Routes

Solid-Phase Synthesis

A traceless solid-phase approach utilizes polystyrene p-toluenesulfonyl hydrazide resin to immobilize intermediates. After cycloaddition, cleavage with morpholine releases the triazole-carboxamide, though yields are moderate (33–62%).

One-Pot Multi-Component Reactions

Combining propargyl-piperidine, an azido-carboxamide, and copper iodide in dimethylacetamide (DMAc) at 100°C for 8 hours achieves the triazole core in a single step. This method reduces purification steps but requires stringent temperature control to prevent decomposition.

Analytical Data and Quality Control

Spectroscopic Characterization

  • IR (KBr): 3373 cm⁻¹ (N-H stretch), 1649 cm⁻¹ (C=O), 1284 cm⁻¹ (C=S).

  • ¹H NMR (400 MHz, D₂O): δ 1.45–1.78 (m, 4H, piperidine CH₂), δ 2.95 (t, 2H, N-CH₂), δ 3.45 (s, 2H, N-CH₂-N), δ 7.93 (s, 1H, triazole-H).

  • ¹³C NMR (100 MHz, D₂O): δ 22.4 (piperidine CH₂), δ 46.8 (N-CH₂), δ 122.7 (triazole C), δ 166.2 (C=O).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity. Residual solvents are quantified via gas chromatography (GC), complying with ICH Q3C guidelines.

Challenges and Optimization Strategies

Regioselectivity in Cycloaddition

While CuAAC predominantly yields the 1,4-isomer, trace amounts of the 1,5-isomer may form. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization effectively removes these impurities.

Stability of Intermediates

N-Bromosuccinimide (NBS)-generated bromides are prone to degradation. Immediate conversion to cyanides using sodium cyanide mitigates this issue, improving overall yield by 15–20% .

Scientific Research Applications

Antimicrobial Applications

The compound exhibits notable antimicrobial properties against various pathogens. Research has demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

PathogenActivity LevelReference
Staphylococcus aureusModerate to high
Escherichia coliSignificant inhibition
Candida albicansEffective antifungal
Pseudomonas aeruginosaVariable activity

Anticancer Potential

In vitro studies have indicated that 1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways through the regulation of pro-apoptotic and anti-apoptotic proteins.

Case Study: MCF-7 Cell Line
In a detailed study involving the MCF-7 breast cancer cell line:

  • Treatment : Cells were exposed to varying concentrations of the compound.
  • Findings : Increased levels of caspase-3 cleavage were observed, indicating activation of apoptosis pathways.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. It appears to inhibit key inflammatory mediators and pathways, suggesting potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activities of this compound are influenced by its structural components. Modifications to either the piperidine or triazole portions can enhance or diminish its efficacy. For instance:

  • Substituents on the triazole ring can significantly impact binding affinity to target enzymes involved in microbial growth and cancer cell proliferation.

Proposed Mechanisms of Action

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The triazole moiety acts as an inhibitor for various enzymes linked to microbial growth and cancer progression.
  • Receptor Interaction : The compound may interact with specific receptors involved in signaling pathways related to inflammation and cancer development.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name Molecular Formula Substituents (R1, R4) Key Properties/Applications References
Target Compound : 1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride C$9$H${15}$ClN$_6$O R1: Piperidin-4-ylmethyl; R4: Carboxamide Antimicrobial research; kinase modulation
1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide-related) C${10}$H$9$FN$_4$O R1: 2-Fluorobenzyl; R4: Carboxamide Antiepileptic activity (Rufinamide derivative)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid C${10}$H$6$ClF$3$N$3$O$_2$ R1: 4-Chlorophenyl; R4: Carboxylic acid Antitumor activity (NCI-H522 cell line inhibition, GP = 68.09%)
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide C$5$H$8$N$6$O$2$ R1: Carbamoylmethyl; R4: Carboxamide SOS response inhibition in bacteria
N,N-Dimethyl-1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride C${10}$H${17}$ClN$_6$O R1: Piperidin-4-yl; R4: N,N-Dimethylcarboxamide Enhanced lipophilicity for CNS targeting

Key Findings

Substituent Impact on Bioactivity: Aryl vs. Piperidine Groups: Aryl-substituted triazoles (e.g., 1-(2-fluorobenzyl) or 1-(4-chlorophenyl)) exhibit strong antitumor or antiepileptic effects due to aromatic π-π interactions with target proteins . Carboxamide vs. Carboxylic Acid: Carboxamide derivatives (e.g., target compound, Rufinamide-related) generally show better metabolic stability compared to carboxylic acid analogues, which may undergo faster clearance .

Antimicrobial vs. However, antitumor analogues like 1-(4-chlorophenyl)-5-(trifluoromethyl)-triazole-4-carboxylic acid prioritize substituents that enhance cytotoxicity (e.g., trifluoromethyl groups) .

Physicochemical Properties: Solubility: The hydrochloride salt of the target compound increases aqueous solubility compared to neutral triazole-carboxylic acids (e.g., : 1-(piperidin-4-yl)-triazole-4-carboxylic acid hydrochloride) .

Biological Activity

1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and related research findings.

Structural Information

The molecular formula of this compound is C8H13N5O, with a structure characterized by a triazole ring and a piperidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of triazole compounds, including those containing piperidine, exhibit promising anticancer activities. A study focused on hydroxamic acid-based histone deacetylase (HDAC) inhibitors revealed that compounds featuring the 4-piperidinyl-triazole core demonstrated significant inhibition of HDACs at concentrations as low as 1 μM. Specifically, two compounds from this series achieved inhibition rates exceeding 90%, particularly against HDAC6 .

The mechanism by which these compounds exert their anticancer effects primarily involves the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cell proliferation and apoptosis. By inhibiting HDAC activity, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells.

Inhibition of Cytokine Production

Another area of interest is the compound's potential to inhibit cytokine production. Triazole amide derivatives have been identified as inhibitors of cytokines involved in inflammatory processes, suggesting that this compound may also possess anti-inflammatory properties relevant for treating diseases characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives:

StudyFindings
Histone Deacetylase Inhibition Compounds showed over 90% inhibition at 1 μM concentration against HDAC6 .
Cytokine Inhibition Identified as effective in inhibiting cytokine production related to inflammatory diseases .
Antimicrobial Activity Related triazole compounds have shown promising antimicrobial properties against various pathogens .

Q & A

Q. What are the recommended synthetic routes for 1-(Piperidin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by functionalization of the piperidine moiety. Key steps include:

  • Triazole Formation : Use of propargyl derivatives and azides under Cu(I) catalysis at 60–80°C in polar solvents (e.g., DMF or water) to ensure regioselectivity .
  • Piperidine Coupling : Alkylation or reductive amination to attach the piperidine-methyl group to the triazole core. Reaction conditions (e.g., NaBH3_3CN for reductive amination) must be optimized to avoid side products .
  • Carboxamide Introduction : Activation of the carboxylic acid group (e.g., via HATU/DIPEA) and coupling with amines under inert atmospheres .

Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification often requires column chromatography or recrystallization .

Q. How should researchers characterize the purity and structural integrity of this compound?

A combination of analytical techniques is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon backbone. Look for characteristic peaks: triazole protons (~7.5–8.5 ppm) and piperidine methylene signals (~2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and rule out impurities.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% recommended for biological assays) .
  • Elemental Analysis : Validate stoichiometry of the hydrochloride salt .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in polar solvents (e.g., DMSO, water at pH < 3 due to HCl salt). Limited solubility in non-polar solvents (e.g., hexane) .
  • Stability : Store at –20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles. Stability in aqueous solutions is pH-dependent; degradation occurs above pH 7.0 .
  • Handling : Use PPE (gloves, lab coat) and work in a fume hood to prevent inhalation/contact. Refer to SDS guidelines for spill management .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Core Modifications : Systematically vary substituents on the triazole (e.g., halogens, methyl groups) and piperidine (e.g., N-alkylation, ring expansion) to assess impact on target binding .
  • Biological Assays : Use in vitro models (e.g., enzyme inhibition assays, cell viability tests) to correlate structural changes with activity. For example, triazole derivatives show antimicrobial activity via cytochrome P450 inhibition .
  • Computational Modeling : Perform docking studies with target proteins (e.g., kinases, GPCRs) to predict binding affinities. Compare with experimental IC50_{50} values to validate models .

Data Contradiction Analysis : If SAR results conflict with computational predictions, re-evaluate force fields or assay conditions (e.g., buffer pH, co-solvents) .

Q. What strategies are effective in resolving contradictions between synthetic yield and purity data?

  • Reaction Optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For example, increasing Cu(I) catalyst concentration in CuAAC improves yield but may introduce copper residues .
  • Purification Refinement : Switch from silica gel chromatography to preparative HPLC for challenging separations. For hydrochloride salts, counterion exchange (e.g., replacing Cl⁻ with PF6_6^−) can enhance crystallinity .
  • Analytical Cross-Validation : Compare HPLC purity data with 1^1H NMR integration to detect silent impurities (e.g., diastereomers) .

Q. How can researchers identify and validate biological targets for this compound?

  • Target Fishing : Use chemoproteomic approaches (e.g., affinity chromatography, activity-based protein profiling) to isolate binding partners .
  • Mechanistic Studies : Employ knockdown/knockout models (e.g., CRISPR) to confirm target relevance. For example, piperidine-triazole hybrids exhibit anticancer activity via PI3K/Akt pathway modulation .
  • Cross-Species Validation : Test activity in multiple cell lines or animal models to assess target conservation. Note species-specific differences in metabolic stability .

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